3,6-Dichloroquinolin-4-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

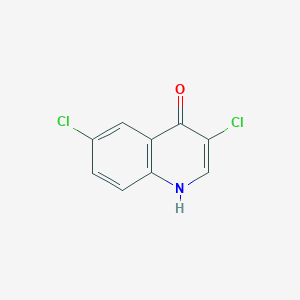

3,6-Dichloroquinolin-4-OL is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

3,6-Dichloroquinolin-4-OL belongs to the quinoline family, characterized by a chlorine atom at both the 3rd and 6th positions and a hydroxyl group at the 4th position. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.

Molecular Structure:

- Molecular Formula: C9H5Cl2N\O

- Key Functional Groups:

- Two chlorine atoms

- Hydroxyl group

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound acts primarily by inhibiting DNA synthesis through interaction with bacterial topoisomerases and gyrases.

| Activity | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12.5 | |

| Staphylococcus aureus | 15.0 | ||

| Antifungal | Candida albicans | 10.0 | |

| Aspergillus niger | 20.0 |

Antimalarial Properties

The compound has shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves disrupting the heme detoxification process within the parasite, similar to other well-known antimalarials like chloroquine.

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines, including HeLa cells. Its anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound was effective at low concentrations, highlighting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Antimalarial Research

In vitro assays revealed that the compound effectively inhibited Plasmodium falciparum growth with an IC50 value lower than that of traditional antimalarial drugs . This suggests that it may serve as a promising candidate for new antimalarial therapies.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, particularly in HeLa and MCF-7 cells. This effect was linked to the compound's ability to induce apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Dichloroquinolin-4-OL, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves chlorination of quinolin-4-ol precursors using reagents like POCl₃ or SOCl₂ under controlled anhydrous conditions. For example, selective chlorination at the 3- and 6-positions can be achieved via stepwise substitution, monitored by TLC or HPLC . Purity optimization requires post-synthetic purification using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥98% purity .

Q. How can researchers characterize the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 110–150 ppm) to confirm substitution patterns. The hydroxyl proton (4-OH) typically appears as a broad singlet near δ 10–12 ppm .

- IR Spectroscopy : Validate O–H (3200–3600 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 214.99 for C₉H₅Cl₂NO) .

Q. What experimental strategies are effective for determining the solubility profile of this compound in organic solvents?

- Methodological Answer : Use a gravimetric method: Dissolve 10 mg of the compound in 1 mL of solvent (e.g., DMSO, methanol, dichloromethane) at 25°C. Centrifuge to remove undissolved particles, evaporate the supernatant, and measure residual mass. Polar aprotic solvents like DMSO show higher solubility (>50 mg/mL), while aqueous buffers (pH 7.4) exhibit limited solubility (<1 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or residual solvent interference. For this compound:

- Perform variable-temperature NMR to assess tautomeric equilibria (e.g., keto-enol shifts) .

- Cross-validate with X-ray crystallography to resolve ambiguous proton assignments. Crystallize the compound in a methanol/chloroform mixture and compare experimental bond lengths/angles with computational models .

Q. What mechanistic insights guide the regioselective functionalization of this compound?

- Methodological Answer : The 4-OH group directs electrophilic substitution to the 5- and 8-positions due to resonance stabilization. For Suzuki coupling at C5:

- Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as base, and DMF/H₂O (3:1) at 80°C. Monitor reaction progress via LC-MS to avoid over-functionalization .

- Computational modeling (DFT) predicts activation energies for competing pathways, aiding in optimizing reaction conditions .

Q. How can in vitro toxicity assays be designed to evaluate the compound’s safety profile?

- Methodological Answer :

- Cell Viability : Treat human hepatocyte (HepG2) or renal (HEK293) cell lines with 1–100 µM of the compound for 24–72 hours. Assess viability via MTT assay (absorbance at 570 nm) .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells. Compare results with positive controls (e.g., staurosporine) .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.9), bioavailability (Lipinski’s rule compliance), and CYP450 inhibition .

- Molecular Dynamics Simulations : Simulate binding affinities with target proteins (e.g., quinone reductases) using GROMACS or AMBER. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

- Methodological Answer : Theoretical logP (e.g., via ChemDraw) may underestimate experimental values due to hydrogen bonding with the 4-OH group. Calibrate predictions using shake-flask experiments:

Partition the compound between octanol and water (1:1 ratio, 24 h shaking).

Quantify concentrations via UV-Vis (λmax ~270 nm) and calculate logP = log([octanol]/[water]) .

Eigenschaften

CAS-Nummer |

25771-83-9 |

|---|---|

Molekularformel |

C9H5Cl2NO |

Molekulargewicht |

214.04 g/mol |

IUPAC-Name |

3,6-dichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |

InChI-Schlüssel |

FZJVRYUXLOYMMC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Cl |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.